molecular formula C12H18N2O3 B5505381 3-isopropyl-N-(tetrahydro-2H-pyran-4-yl)-5-isoxazolecarboxamide

3-isopropyl-N-(tetrahydro-2H-pyran-4-yl)-5-isoxazolecarboxamide

Cat. No.: B5505381
M. Wt: 238.28 g/mol
InChI Key: PUORQBLQJMAARZ-UHFFFAOYSA-N
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Description

3-isopropyl-N-(tetrahydro-2H-pyran-4-yl)-5-isoxazolecarboxamide is a useful research compound. Its molecular formula is C12H18N2O3 and its molecular weight is 238.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 238.13174244 g/mol and the complexity rating of the compound is 265. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiallergic Activity

Isoxazole derivatives have been studied for their antiallergic properties. For example, the synthesis of antiallergic 5-oxo-5H-[1]benzopyrano[2,3-b]pyridines exhibited remarkable antiallergic activity when administered both intravenously and orally, hinting at the potential of isoxazole and related compounds in developing new antiallergic medications (A. Nohara et al., 1985).

Ligand Design for Coordination Chemistry

In the realm of coordination chemistry, polypyrazolylborate ligands, including those with isopropyl groups, have been synthesized to explore steric effects on ligand properties and metal complexation. This research illuminates the nuanced roles these ligands play in the development of metal complexes with specific electronic and structural characteristics, potentially applicable in catalysis and material science (S. Trofimenko et al., 1989).

Antimicrobial and Antifungal Properties

Isoxazole and pyrazole derivatives have demonstrated significant antimicrobial and antifungal activities, indicating their utility in addressing plant pathogens and possibly in medical applications. The diversity in biological activity reflects the versatility of these compounds in scientific research and their potential in developing new treatments for infections (C. B. Vicentini et al., 2007).

Synthetic Applications and Methodology Development

Research into the synthesis of fluorinated pyrazoles and related structures highlights the ongoing efforts to develop new synthetic methods that can introduce functional groups of interest, such as fluorine, into heterocyclic compounds. These synthetic methodologies are crucial for the production of molecules with potential pharmaceutical applications, underscoring the importance of isoxazole and pyrazole derivatives in drug discovery and development (Riccardo Surmont et al., 2011).

Properties

IUPAC Name

N-(oxan-4-yl)-3-propan-2-yl-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3/c1-8(2)10-7-11(17-14-10)12(15)13-9-3-5-16-6-4-9/h7-9H,3-6H2,1-2H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUORQBLQJMAARZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NOC(=C1)C(=O)NC2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.